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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the preclinical efficacy of pruvonertinib (also known as sunvozertinib

or DZD9008) and osimertinib in non-small cell lung cancer (NSCLC) models harboring the

T790M resistance mutation.

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI), is the established standard of care for patients with T790M-mutated NSCLC who

have progressed on prior EGFR TKI therapy. Pruvonertinib is an investigational, orally

bioavailable, irreversible EGFR TKI also designed to target a range of EGFR mutations,

including T790M. This guide synthesizes available preclinical data to offer a comparative

perspective on their activity in T790M models.

Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo preclinical data for pruvonertinib and

osimertinib in T790M models. Direct head-to-head clinical data in a T790M-positive patient

population is not yet available for pruvonertinib, as clinical trials have primarily focused on its

efficacy in patients with EGFR exon 20 insertion mutations.

Table 1: In Vitro Activity in T790M-Mutant Cell Lines
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Drug Cell Line Mutation Assay IC50 (nM) Reference

Pruvonertinib

(Sunvozertini

b/DZD9008)

Ba/F3
L858R/T790

M

pEGFR

Downregulati

on

1.1 - 12 [1]

Osimertinib NCI-H1975
L858R/T790

M

Cell Viability

(MTT)
30 [2]

Table 2: In Vivo Efficacy in T790M Xenograft Models

Drug Model Mutation Dosing Outcome Reference

Pruvonertinib

(Sunvozertini

b/DZD9008)

Luci-H1975

Brain

Metastasis

Model

L858R/T790

M

25 mg/kg or

50 mg/kg

b.i.d.

Profound

tumor

regression,

comparable

to osimertinib

[1]

Osimertinib

NCI-H1975

Subcutaneou

s Xenograft

L858R/T790

M
5 mg/kg

Potent

antitumor

efficacy,

enhanced

with

irradiation

[3][4]

Signaling Pathways and Mechanism of Action
Both pruvonertinib and osimertinib are third-generation EGFR TKIs that irreversibly bind to

the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase

domain. This covalent bond formation effectively blocks EGFR signaling pathways, including

the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation

and survival. Their selectivity for mutant EGFR, including the T790M resistance mutation, over

wild-type EGFR is a key feature that minimizes off-target toxicities.
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Caption: EGFR Signaling Pathway Inhibition by Pruvonertinib and Osimertinib.
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Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of the methodologies used in the cited preclinical studies.

In Vitro pEGFR Downregulation Assay (for Pruvonertinib)

Cell Lines: Ba/F3 cells engineered to express EGFR with L858R/T790M mutations.

Treatment: Cells were treated with varying concentrations of sunvozertinib (DZD9008).

Analysis: The levels of phosphorylated EGFR (pEGFR) were measured to determine the

concentration at which the drug inhibits 50% of the EGFR phosphorylation (IC50). The

specific method for pEGFR detection was not detailed in the available abstract.

In Vivo Xenograft Models A general workflow for evaluating the in vivo efficacy of EGFR

inhibitors in T790M models is outlined below.
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Caption: General Workflow for T790M Xenograft Model Studies.

Cell Line for Xenografts: The NCI-H1975 human NSCLC cell line, which endogenously

harbors both the L858R activating mutation and the T790M resistance mutation, is

commonly used.
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to

prevent rejection of the human tumor cells.

Tumor Implantation: For subcutaneous models, NCI-H1975 cells are injected into the flank of

the mice. For brain metastasis models, luciferase-expressing NCI-H1975 (luci-H1975) cells

are injected intracranially.

Treatment Administration: Once tumors reach a specified volume, mice are randomized into

treatment and control groups. The drugs (pruvonertinib or osimertinib) are typically

administered orally once or twice daily.

Efficacy Assessment: Tumor volume is measured regularly with calipers for subcutaneous

models. For brain metastasis models, tumor burden is monitored by bioluminescence

imaging. Body weight is also monitored as an indicator of toxicity. The primary endpoint is

typically tumor growth inhibition.

Summary and Future Directions
Preclinical data suggests that pruvonertinib (sunvozertinib/DZD9008) demonstrates potent in

vitro and in vivo activity against EGFR T790M-mutated NSCLC models, with an efficacy profile

that appears comparable to osimertinib in the limited available data.[1] However, a direct and

comprehensive comparison is challenging due to the lack of standardized head-to-head

preclinical studies and the absence of clinical efficacy data for pruvonertinib in a T790M-

positive patient population.

The clinical development of pruvonertinib has largely focused on its promising activity in

patients with EGFR exon 20 insertion mutations, a population with high unmet medical need.[5]

[6] While preclinical findings support its potential in the T790M setting, further clinical

investigation would be required to ascertain its comparative efficacy and safety profile against

the established standard of care, osimertinib, in this specific patient population. Researchers

will be keenly watching for any subgroup analyses from ongoing trials that may shed light on

the clinical activity of pruvonertinib in T790M-mutated tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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